molecular formula C20H23N3O2 B2663897 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide CAS No. 850922-24-6

2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Cat. No.: B2663897
CAS No.: 850922-24-6
M. Wt: 337.423
InChI Key: KUAZFIFUMIJFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a benzamide derivative featuring a 1,3-benzodiazole core substituted with a propyl group and a 2-methoxybenzamide side chain. The 1,3-benzodiazole moiety is known for its role in modulating protein interactions, while the methoxy group on the benzamide may influence electronic properties and solubility . Similar compounds are synthesized via coupling reactions between acyl chlorides and amines, as seen in , where 3-methylbenzoyl chloride reacts with amino alcohols to form N,O-bidentate ligands .

Properties

IUPAC Name

2-methoxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAZFIFUMIJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 1-bromo-3-propylbenzene in the presence of a base such as potassium carbonate to introduce the propyl group.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-methoxy group in the target compound may enhance electron-donating properties compared to Z29077885’s 3-sulfonyl group, which introduces steric bulk and hydrogen-bonding capabilities .
  • Aromatic Systems: The quinoline derivative () introduces a larger aromatic system, increasing lipophilicity and possibly improving membrane permeability .

Anticancer Activity

  • Z29077885: Exhibits potent anticancer activity by inhibiting STK33 kinase, validated in MDA-MB-231 and A549 cell lines (IC₅₀ ~1–5 µM). In vivo studies in A549 xenograft models showed significant tumor growth inhibition .
  • The methoxy group may modulate selectivity compared to the sulfonyl group in Z29077885 .
  • N-[1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide: No explicit biological data are provided, but dichlorobenzamide derivatives are often explored for antimicrobial or antiparasitic applications .

Mechanism of Action

  • Z29077886 binds STK33’s ATP-binding pocket, as inferred from its sulfonyl group’s interaction with catalytic lysine residues . The target compound’s methoxy group may engage in polar interactions with similar residues but with reduced steric hindrance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Z29077885 Quinoline Analog ()
LogP (Predicted) ~3.2 ~2.8 ~4.1
Solubility (µg/mL) Moderate (methoxy) Low (sulfonyl) Low (quinoline)
Metabolic Stability Likely moderate High (sulfonyl group) Low (quinoline oxidation)

Notes:

  • The methoxy group in the target compound may improve aqueous solubility compared to Z29077885’s sulfonyl group, which is more hydrophobic .
  • Quinoline analogs face challenges in metabolic stability due to cytochrome P450-mediated oxidation .

Biological Activity

2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. The compound contains a benzodiazole moiety, which is known for its diverse biological effects, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

PropertyValue
IUPAC Name This compound
Molecular Formula C20H23N3O2
Molecular Weight 351.42 g/mol
CAS Number 924176-73-8

The mechanism of action of this compound involves its interaction with various molecular targets:

  • GABA Receptors : The benzodiazole core is known to interact with GABA receptors, potentially influencing neurotransmission and exhibiting anxiolytic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, modulating their activity and affecting metabolic pathways.

Antiproliferative Activity

Recent studies have indicated that derivatives of benzodiazole compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : A study reported that related benzodiazole derivatives showed selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM . Although direct data for the specific compound is limited, its structural similarity suggests potential for similar activity.

Antioxidant Activity

The presence of methoxy groups in the structure enhances the antioxidant properties of benzodiazole derivatives:

  • Research Findings : Compounds with methoxy and hydroxy substitutions demonstrated improved antioxidative activities compared to standard antioxidants . This suggests that this compound may also possess significant antioxidant capabilities.

Antibacterial Activity

Benzodiazole derivatives have been shown to exhibit antibacterial properties:

  • Case Study : Related compounds with hydroxyl and methoxy groups displayed strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, indicating that similar activities may be expected from this compound .

Comparative Analysis with Similar Compounds

A comparison with other benzodiazole derivatives highlights the unique properties of this compound:

Compound NameAntiproliferative Activity (IC50)Antioxidant ActivityAntibacterial Activity
This compoundTBDPotentially HighTBD
N-Methyl-substituted Benzimidazole Derivatives3.1 μM (MCF-7)HighModerate
Hydroxy-substituted Benzamide DerivativesLow μM (various cell lines)HighStrong

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling a benzimidazole precursor (e.g., 1-propyl-1H-benzimidazole-2-ethylamine) with a substituted benzoyl chloride. Key steps include:

  • Reagent selection : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, CH₂Cl₂) to activate carboxylic acid intermediates .
  • Reaction conditions : Optimize temperature (e.g., reflux in CHCl₃ for 6–8 hours) and catalyst (e.g., imidazole derivatives) to improve yields .
  • Purification : Recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. What characterization techniques are critical for validating the structure and purity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, benzodiazole protons at δ 7.2–8.1 ppm) .
    • IR : Identify carbonyl (C=O stretch ~1660–1680 cm⁻¹) and benzimidazole (N-H stretch ~3170 cm⁻¹) groups .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group) .
  • Elemental analysis : Validate empirical formula (e.g., C₂₀H₂₄N₃O₂) with <0.4% deviation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C for benzimidazole derivatives) .
  • Solubility : Test in DMSO, ethanol, or PBS (pH 7.4) for biological assays; lyophilize for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) with standardized protocols to rule out false positives .
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl or thiazole substitutions) to isolate pharmacophore contributions .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., BTK inhibitors in ) .
  • MD simulations : Analyze ligand-protein stability (e.g., RMSD <2 Å over 100 ns) to prioritize synthetic targets .
  • QSAR : Corlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity trends .

Q. What experimental designs address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test mixed solvents (e.g., ethanol/water, acetone/DMF) for slow evaporation .
  • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize H-bond networks .
  • Cryo-protection : Use glycerol or PEG 400 to prevent ice formation during data collection .

Q. How do structural modifications (e.g., propyl chain length) impact physicochemical properties?

  • Alkyl chain variation : Replace propyl with butyl/ethyl groups; measure logP (e.g., HPLC) to assess hydrophobicity .
  • Bioisosteres : Substitute benzamide with thiazole-carboxamide; evaluate solubility via shake-flask method .

Methodological Resources

  • Crystallography : SHELX suite for refinement (SHELXL for small molecules, SHELXPRO for macromolecules) .
  • Synthetic protocols : Refer to and for benzimidazole-acylation reactions.
  • Biological assays : Adapt protocols from (e.g., anti-inflammatory or kinase inhibition models).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.